molecular formula C24H22N2O6 B11470053 3-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

3-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11470053
M. Wt: 434.4 g/mol
InChI Key: CKTSLLNLMXVHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a benzodioxole moiety, a trimethoxyphenyl group, and a dihydroquinazolinone core

Preparation Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the trimethoxyphenyl group: This step often involves the use of trimethoxybenzaldehyde in a condensation reaction.

    Construction of the dihydroquinazolinone core: This is typically done through a cyclization reaction involving anthranilic acid derivatives and appropriate amines.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(1,3-Benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often relate to the compound’s ability to bind to active sites or alter the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar compounds to 3-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one include:

    Quinazolinone derivatives: These compounds share the dihydroquinazolinone core and exhibit similar chemical properties.

    Benzodioxole derivatives: Compounds with the benzodioxole moiety often have comparable reactivity and applications.

    Trimethoxyphenyl compounds: These compounds feature the trimethoxyphenyl group and are studied for their biological activities.

The uniqueness of this compound lies in its combination of these three distinct structural elements, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H22N2O6/c1-28-20-10-14(11-21(29-2)22(20)30-3)23-25-17-7-5-4-6-16(17)24(27)26(23)15-8-9-18-19(12-15)32-13-31-18/h4-12,23,25H,13H2,1-3H3

InChI Key

CKTSLLNLMXVHET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.